3,3,4,4-tetrafluoropentane-1-sulfonyl chloride
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Overview
Description
3,3,4,4-tetrafluoropentane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClF4O2S It is a sulfonyl chloride derivative, characterized by the presence of four fluorine atoms on the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-tetrafluoropentane-1-sulfonyl chloride typically involves the fluorination of pentane derivatives followed by sulfonylation. One common method involves the reaction of 3,3,4,4-tetrafluoropentanol with thionyl chloride (SOCl2) under controlled conditions to yield the sulfonyl chloride derivative . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes followed by sulfonylation using advanced chemical reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-tetrafluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Catalysts like triethylamine may be used to enhance reaction rates.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
3,3,4,4-tetrafluoropentane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,4,4-tetrafluoropentane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-trifluoromethylbenzenesulfonyl chloride: Another sulfonyl chloride with fluorine atoms, used in similar applications.
Diphenyl (trifluoromethyl)sulfonium trifluoromethanesulfonate: A sulfonium salt with fluorine atoms, used in organic synthesis.
Uniqueness
3,3,4,4-tetrafluoropentane-1-sulfonyl chloride is unique due to its specific fluorination pattern on the pentane chain, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it particularly valuable in specialized chemical and industrial applications .
Properties
CAS No. |
2680538-69-4 |
---|---|
Molecular Formula |
C5H7ClF4O2S |
Molecular Weight |
242.6 |
Purity |
95 |
Origin of Product |
United States |
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